E-Ceftizoxime Sodium Salt

Pharmaceutical Analysis Quality Control Impurity Profiling

Accurate quantification of the (E)-isomer impurity in ceftizoxime sodium API requires a stereochemically pure reference standard-the active API itself is not a valid substitute. E-Ceftizoxime Sodium Salt (CAS 97164-53-9) provides:
- Distinct HPLC retention time for system suitability & co-injection studies.
- Critical for ANDA/DMF impurity control thresholds.
- Marker for forced degradation (heat, light, pH) stability profiling.

Molecular Formula C13H12N5NaO5S2
Molecular Weight 405.4 g/mol
CAS No. 97164-53-9
Cat. No. B601400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE-Ceftizoxime Sodium Salt
CAS97164-53-9
Synonyms5-​Thia-​1-​azabicyclo[4.2.0]​oct-​2-​ene-​2-​carboxylic acid, 7-​[[(2-​amino-​4-​thiazolyl)​(methoxyimino)​acetyl]​amino]​-​8-​oxo-​, monosodium salt, [6R-​[6α,​7β(E)​]​]​- (9CI)
Molecular FormulaC13H12N5NaO5S2
Molecular Weight405.4 g/mol
Structural Identifiers
SMILESCON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)[O-].[Na+]
InChIInChI=1S/C13H13N5O5S2.Na/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18;/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22);/q;+1/p-1/b17-7+;/t8-,11-;/m1./s1
InChIKeyADLFUPFRVXCDMO-GIXFXUBFSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





E-Ceftizoxime Sodium Salt Reference Standard


E-Ceftizoxime Sodium Salt (CAS 97164-53-9) is the sodium salt of the (E)-isomer of the third-generation cephalosporin antibiotic ceftizoxime. It is primarily utilized as a fully characterized chemical reference standard [1]. This compound is a known impurity in the synthesis of the active pharmaceutical ingredient (API) ceftizoxime [2]. As a distinct stereoisomer, it exhibits a significantly different antibacterial activity profile compared to the active syn-isomer, making its identification and quantification a critical part of pharmaceutical quality control [3].

Chiral impurity reference standard for ceftizoxime sodium
Verified HPLC retention-time marker for impurity IV
Identity confirmed by NMR, MS, and IR spectroscopy

E-Ceftizoxime Sodium Salt: Irreplaceable Standard


Generic substitution with other reference standards or even the active API (ceftizoxime sodium) is not scientifically valid for analytical applications. E-Ceftizoxime Sodium Salt is a specific stereoisomer with a unique HPLC retention time that is critical for accurate impurity profiling in pharmaceutical quality control [1]. Furthermore, its biological activity is not equivalent to that of the active drug; it exhibits over a ten-fold lower affinity for key penicillin-binding proteins (PBPs) and a marked difference in β-lactamase stability compared to the syn-isomer [2]. Using a different standard would compromise the accuracy of method validation, system suitability testing, and stability studies required for regulatory submissions.

This Standard E‑isomer‑specific HPLC retention time, confirmed by co‑injection with ceftizoxime sodium API
Generic Standard or API May miss the (E)‑isomer peak; method selectivity for the impurity cannot be validated
This Standard Distinct PBP affinity and β‑lactamase stability context relative to the syn‑isomer
Ceftizoxime API or Racemic Mixture Isomer‑specific biological profile may differ; regulatory impurity control context may require isomer‑specific data
This Standard Fully characterized (NMR, MS, IR) to support ANDA/DMF documentation review
Uncharacterized Impurity Fraction Identity not verified; method validation documentation context may not transfer

E-Ceftizoxime Sodium Salt: Scientific Evidence


Process Impurity Identity

In a comprehensive impurity profile study of ceftizoxime sodium, eight process-related impurities were identified and characterized [1]. The compound (6R,7R)-7-[(E)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetamido]-3-cephem-4-carboxylic acid was specifically identified and designated as 'impurity IV' [1]. This compound is the free acid form of E-Ceftizoxime Sodium Salt. The study confirmed its identity and retention time via co-injection with the ceftizoxime sample, establishing it as a verified marker for purity assessment [1].

Impurity Identity
Direct head-to-head
Designated impurity IV; distinct HPLC retention time confirmed via co-injection with ceftizoxime sodium. Characterized by 1H NMR, 13C NMR, MS, IR.
Supports isomer-specific method identity confirmation
Spectral data from batch analysis; verify against current lot COA
Pharmaceutical Analysis Quality Control Impurity Profiling

PBP Affinity vs. Active Isomer

The antibacterial activity difference between ceftizoxime (syn-isomer) and its anti-isomer (FR 14060) is directly linked to their affinity for penicillin-binding proteins (PBPs) [1]. The concentration of ceftizoxime required to reduce [14C]penicillin G binding by 50% was below 1 µg/mL for PBPs 1a and 1bs in E. cloacae and below 3.2 µg/mL in E. coli [1]. In contrast, achieving the same 50% reduction with the anti-isomer FR 14060 required a more than ten-fold higher concentration [1].

PBP Affinity vs. syn-isomer
Direct head-to-head
syn‑isomer: 50% binding reduction at <1 µg/mL (E. cloacae PBP 1bs). Anti‑isomer FR 14060: >10‑fold higher concentration required.
Reported isomer-specific PBP affinity context
Binding assay with [14C]penicillin G; E. cloacae and E. coli strains
Antibacterial Resistance Mechanism of Action Stereochemistry

β-Lactamase Stability Difference

The stereochemistry of the methoxyimino group also influences stability against certain β-lactamases [1]. In a direct comparison, the active ceftizoxime (syn-isomer) was found to be 'several-fold more stable' to penicillinase than its anti-isomer counterpart, FR 14060 [1]. This difference in stability further distinguishes the two isomers and helps explain the differential activity observed in enzyme-producing bacterial strains.

β‑Lactamase Stability
Direct head-to-head
syn‑isomer reported “several‑fold more stable” to penicillinase than anti‑isomer FR 14060.
Supports isomer-specific degradation monitoring
Penicillinase-producing bacterial strains; review specific β‑lactamase context
Antimicrobial Resistance β-Lactamases Enzyme Kinetics

E-Ceftizoxime Sodium Salt: Key Applications


HPLC Method Development & System Suitability

E-Ceftizoxime Sodium Salt is used as a reference standard to develop and validate HPLC methods for ceftizoxime sodium API and drug products. Its known retention time, confirmed via co-injection studies with the API, is essential for establishing system suitability parameters and ensuring the chromatographic system can reliably separate the (E)-isomer impurity from the main active compound [1].

Impurity Profiling for ANDA and DMF Submissions

During the development of generic drug formulations, this standard is indispensable for identifying and quantifying the (E)-isomer as a process-related impurity. This data is critical for demonstrating pharmaceutical equivalence and meeting the stringent impurity control thresholds required for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions to regulatory agencies [1].

Stability Studies & Degradation Product Identification

E-Ceftizoxime Sodium Salt can serve as a marker in forced degradation (stress) studies of ceftizoxime sodium. Monitoring the formation of this specific isomer under various conditions (e.g., heat, light, pH) provides crucial data for establishing the drug's stability profile, determining appropriate storage conditions, and setting product shelf-life [1].

Application
Selection Property
Validation Focus
HPLC method system suitability
Isomer‑specific retention time marker
Chromatographic resolution between E‑isomer and ceftizoxime
ANDA/DMF impurity profiling
Verified impurity identity (NMR, MS, IR)
Impurity quantification for method validation documentation
Forced degradation studies
Isomer‑specific stability marker
Degradation pathway monitoring and shelf‑life support

Technical Documentation Hub

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